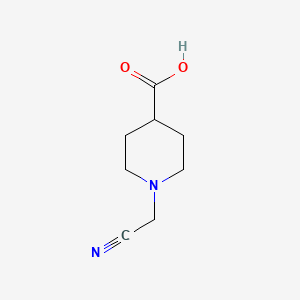

![molecular formula C18H16FN3O3S2 B2675153 N-(4-fluorobenzo[d]thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide CAS No. 896675-70-0](/img/structure/B2675153.png)

N-(4-fluorobenzo[d]thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(4-fluorobenzo[d]thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide, also known as LMK-235, is a novel small molecule inhibitor that has been extensively studied for its potential therapeutic applications in various diseases.

Applications De Recherche Scientifique

Antimicrobial Properties

- Synthesis and Antibacterial Activity : A study synthesized derivatives related to N-(4-fluorobenzo[d]thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide and evaluated their antimicrobial activity. The compounds displayed promising activity against various bacterial strains, including Methicillin-resistant Staphylococcus aureus (MRSA), indicating potential applications in treating resistant bacterial infections (Anuse et al., 2019).

Antituberculosis Activity

- Mycobacterium tuberculosis Inhibitors : Research involving thiazole-aminopiperidine hybrid analogues, closely related to the compound , revealed notable activity against Mycobacterium tuberculosis. This suggests potential for the development of new treatments for tuberculosis (Jeankumar et al., 2013).

Anticancer Activity

- Novel Fluoro Substituted Benzothiazole Analogs : A study focused on fluoro substituted benzothiazoles, similar to the compound , demonstrated significant anti-lung cancer activity. This opens avenues for the development of new anticancer drugs (Hammam et al., 2005).

Antiviral Drug Discovery

- Potential in Antiviral Therapies : Research exploring various antiviral drug compounds, including thiazole derivatives, indicated potential applications in the treatment of viral infections like HIV and dengue fever. This highlights the versatility of such compounds in antiviral drug development (De Clercq, 2009).

Application in Neurodegenerative Disorders

- Imaging Agents for Neurodegenerative Diseases : A study on the synthesis and evaluation of substituted fluorine-labeled compounds, similar to N-(4-fluorobenzo[d]thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide, demonstrated potential as imaging agents for peripheral benzodiazepine receptors. This suggests their use in studying neurodegenerative disorders (Fookes et al., 2008).

Fluorescent Sensors

- Fluorescent Sensors for Metal Ions : Research on benzimidazole and benzothiazole conjugated Schiff bases, related to the compound of interest, indicated their ability to act as fluorescent sensors for metal ions like Al3+ and Zn2+. This has potential applications in chemical and environmental sciences (Suman et al., 2019).

Inhibition of Vascular Endothelial Growth Factor

- Inhibitors of Vascular Endothelial Growth Factor : A study on substituted benzamides, structurally related to the compound , identified them as inhibitors of vascular endothelial growth factor receptor-2. This suggests potential for cancer treatment and angiogenesis-related therapies (Borzilleri et al., 2006).

Radiosynthesis for Clinical Imaging

- Radiosynthesis for Imaging Hypoxia and Tau Pathology : A study on the automated radiosynthesis of tracers, including derivatives of benzo[d]thiazol, for imaging hypoxia and tau pathology highlights the role of such compounds in clinical imaging and diagnostics (Ohkubo et al., 2021).

Propriétés

IUPAC Name |

N-(4-fluoro-1,3-benzothiazol-2-yl)-4-pyrrolidin-1-ylsulfonylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16FN3O3S2/c19-14-4-3-5-15-16(14)20-18(26-15)21-17(23)12-6-8-13(9-7-12)27(24,25)22-10-1-2-11-22/h3-9H,1-2,10-11H2,(H,20,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFOCYGWATKTIGA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC4=C(C=CC=C4S3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16FN3O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-fluorobenzo[d]thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[2-[(1-cyanocyclohexyl)amino]-2-oxoethyl] (E)-3-[4-(difluoromethoxy)phenyl]prop-2-enoate](/img/structure/B2675074.png)

![3-[2-(9H-Fluoren-9-ylmethoxycarbonylamino)cyclohexyl]propanoic acid](/img/structure/B2675081.png)

![(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(3,4-dimethylphenyl)methanone](/img/structure/B2675084.png)

![2-Tert-butyl-N-[2-(prop-2-enoylamino)ethyl]-1,3-thiazole-4-carboxamide](/img/structure/B2675088.png)

![2-[3-Methoxycarbonyl-5-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]acetic acid](/img/structure/B2675089.png)

![2-[(3-butyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(4-fluorophenyl)acetamide](/img/structure/B2675093.png)